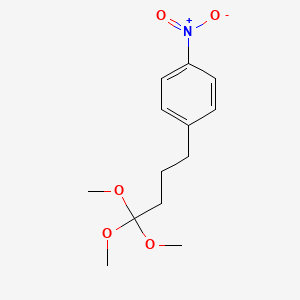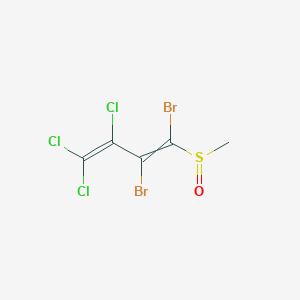
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is a complex organic compound characterized by the presence of multiple halogen atoms and a methanesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene typically involves the halogenation of precursor compounds. One common method involves the 1,4-elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanesulfinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions will modify the methanesulfinyl group.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials, particularly those requiring halogenated intermediates.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene involves its interaction with molecular targets through its halogen atoms and methanesulfinyl group. These interactions can lead to various chemical transformations, such as the formation of covalent bonds with nucleophiles or the generation of reactive intermediates. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated compound with similar reactivity.
1,2-Dibromoethane: Known for its use in organic synthesis and as a fumigant.
1,2-Dibromotetrachloroethane: Reacts with alkenes to yield allylic monobromides.
Uniqueness
1,2-Dibromo-3,4,4-trichloro-1-(methanesulfinyl)buta-1,3-diene is unique due to the presence of both bromine and chlorine atoms along with a methanesulfinyl group
Properties
CAS No. |
90908-52-4 |
|---|---|
Molecular Formula |
C5H3Br2Cl3OS |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1,2-dibromo-3,4,4-trichloro-1-methylsulfinylbuta-1,3-diene |
InChI |
InChI=1S/C5H3Br2Cl3OS/c1-12(11)4(7)2(6)3(8)5(9)10/h1H3 |
InChI Key |
UNQKJESIHNSLMO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C(=C(C(=C(Cl)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


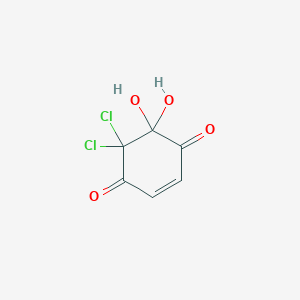
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
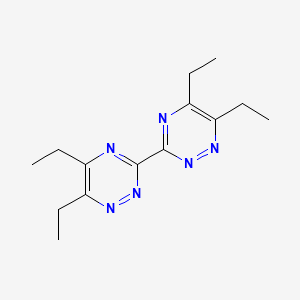


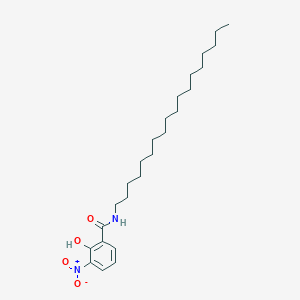

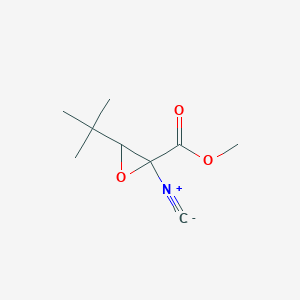




![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
